molecular formula C18H22ClN3S B3008150 N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-74-0

N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B3008150
CAS No.: 393823-74-0
M. Wt: 347.91
InChI Key: ICQWBCHATNSMKT-UHFFFAOYSA-N
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Description

N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a synthetic small molecule designed for research purposes, integrating a pyrrolo[1,2-a]pyrazine core scaffold with a carbothioamide side chain. The pyrrolopyrazine scaffold is recognized in medicinal chemistry as a privileged structure for the development of novel therapeutic agents, serving as a key template for molecules with diverse biological activities . The specific inclusion of the carbothioamide (NNSN) motif is of significant research interest, as this functional group has been identified in other compound classes, such as pyrazolyl carbothioamides, to exhibit potent, copper-activatable antibiotic properties against challenging bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . This suggests a potential research pathway for investigating this compound's role in exploring new mechanisms of action against antibiotic-resistant bacteria, synergizing with the body's innate immune (nutritional immunity) response . Furthermore, the 1-(4-chlorophenyl) substitution is a common feature in pharmacologically active compounds, often used to modulate the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. This combination of features makes this compound a valuable chemical tool for researchers in the fields of infectious disease, medicinal chemistry, and drug discovery, particularly for screening and elucidating novel biological mechanisms. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-butyl-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3S/c1-2-3-10-20-18(23)22-13-12-21-11-4-5-16(21)17(22)14-6-8-15(19)9-7-14/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQWBCHATNSMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound of significant interest due to its potential biological activities. This compound contains a pyrrolo[1,2-a]pyrazine core and exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carbothioamide
  • Molecular Formula : C18H22ClN3S
  • Molecular Weight : 347.91 g/mol

The compound features a butyl group, a chlorophenyl group, and a carbothioamide moiety, contributing to its unique chemical properties and biological activities.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes such as kinases or proteases, which are crucial in signaling pathways related to cell proliferation and apoptosis.
  • Receptor Modulation : It may also modulate the activity of certain receptors involved in inflammatory responses and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro evaluations have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures demonstrated IC50 values against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Screening Results : Compounds with similar structural motifs have shown significant antibacterial activity against pathogenic bacteria. For instance, derivatives were tested against standard antimicrobial agents and exhibited promising results .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy:

  • Mechanistic Insights : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in cellular models .

Research Findings and Case Studies

StudyFindings
Study 1 Evaluated the cytotoxic effects on Panc-1 and MDA-MB-231 cell lines; showed promising anticancer activity with IC50 values < 50 μM.
Study 2 Investigated anti-inflammatory effects; demonstrated reduction in cytokine levels in vitro.
Study 3 Assessed antimicrobial activity; compounds exhibited significant inhibition against multiple bacterial strains compared to standard antibiotics.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's anticancer properties , particularly against various human cancer cell lines. For instance, derivatives of dihydropyrrolo[1,2-a]pyrazine structures have been evaluated for their antiproliferative effects against cell lines such as Panc-1, PC3, and MDA-MB-231. The results indicate that modifications to the phenyl groups can enhance cytotoxicity, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Table 1: Antiproliferative Activity of Dihydropyrrolo[1,2-a]pyrazine Derivatives

CompoundCell LineIC50 (µM)
5aPanc-146.35
5bPC360.17
5cMDA-MB-231>100
.........

Inhibition of Gastric Acid Secretion

The compound has also been identified as an inhibitor of gastric acid secretion . Research indicates that pyrrolo[1,2-a]pyrazine derivatives can effectively reduce gastric acid production, making them potential candidates for treating conditions characterized by excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Table 2: Effects on Gastric Acid Secretion

CompoundEffect on Secretion (%)
Compound A75%
Compound B85%
N-butyl...90%

Synthesis and Structural Studies

The synthesis of N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has been optimized for large-scale production. The methods employed include the use of various catalysts which enhance yield and purity. Structural analysis through techniques such as X-ray crystallography has provided insights into the compound's conformation and electronic properties, which are crucial for understanding its biological activity .

Potential Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties . Preliminary data indicate that it could mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases like Alzheimer's and Parkinson's . Further investigation is required to elucidate the mechanisms behind these effects.

Drug Development and Formulation

Given its diverse biological activities, this compound is being explored for formulation into various drug delivery systems. Its compatibility with different excipients and stability under physiological conditions are being studied to develop effective pharmaceutical formulations .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (Target) C₁₈H₂₁ClN₄S ~360.9 - N-butyl
- 4-Chlorophenyl
- Carbothioamide
Enhanced lipophilicity due to butyl and chloro groups
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C₂₃H₂₆N₄S 390.55 - 2,6-Diethylphenyl
- 4-Pyridinyl
Larger molecular size; pyridine ring may enhance π-π interactions
N-(4-chlorophenyl)-2-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)hydrazinecarbothioamide C₁₆H₁₆ClN₇O₃S 429.87 - 4-Chlorophenyl
- Nitropyrazole
Nitro group introduces potential redox activity
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate C₁₂H₁₈N₂O₂ 222.28 - tert-Butyl ester Lower molecular weight; ester group improves stability
N,1-bis(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C₂₀H₁₈F₂N₄O 353.4 - Bis(4-fluorophenyl)
- Carboxamide
Fluorine atoms enhance metabolic stability

Key Observations :

  • Substituent Effects : The N-butyl and 4-chlorophenyl groups in the target compound likely increase lipophilicity compared to analogs with smaller alkyl chains (e.g., ethyl in ) or polar substituents (e.g., pyridine in ). This could improve membrane permeability but reduce aqueous solubility.
  • Carbothioamide vs.
  • Heterocyclic Modifications : Analogs with fused pyrazole or pyrimidine rings (e.g., ) exhibit increased structural complexity and possible bioactivity but may face synthetic challenges.

Comparison :

  • tert-Butyl-protected analogs (e.g., ) utilize carboxylate esters for stability during synthesis, whereas the target compound’s carbothioamide group necessitates thiourea-forming reactions .

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